molecular formula C6H11N3O B6327164 5-Amino-1-methyl-1H-pyrazole-3-ethanol CAS No. 1224888-33-8

5-Amino-1-methyl-1H-pyrazole-3-ethanol

Cat. No.: B6327164
CAS No.: 1224888-33-8
M. Wt: 141.17 g/mol
InChI Key: JRSKQEWIYRRISL-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, holds a position of considerable significance in the field of heterocyclic chemistry. numberanalytics.comorientjchem.org First synthesized in the late 19th century, the pyrazole nucleus has been the subject of extensive study for over a century due to its unique chemical properties and reactivity. numberanalytics.comresearchgate.net The structure is a planar, unsaturated ring with a notable degree of aromaticity. numberanalytics.com This scaffold is highly resistant to oxidizing and reducing agents but can be catalytically hydrogenated. globalresearchonline.net

The chemistry of pyrazoles is versatile; they can undergo various chemical reactions, including condensation, cyclization, and substitution. numberanalytics.com The nitrogen atom at position 2 is generally more reactive towards electrophiles, while the nitrogen at position 1 is typically unreactive unless deprotonated by a strong base. orientjchem.org This distinct reactivity makes pyrazole a crucial building block for the synthesis of a wide array of more complex heterocyclic derivatives. numberanalytics.com

The importance of pyrazole derivatives is underscored by their widespread applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicinal chemistry, the pyrazole ring is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. numberanalytics.com This has led to the incorporation of the pyrazole scaffold into numerous compounds with a broad spectrum of biological activities. orientjchem.orgglobalresearchonline.net Similarly, in the agrochemical industry, pyrazole derivatives are utilized as pesticides and herbicides. globalresearchonline.netnumberanalytics.com Their utility also extends to materials science, where they are used in the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com

Table 1: Applications of Pyrazole Derivatives in Various Fields
FieldApplication ExamplesReference
PharmaceuticalsAnti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic agents. orientjchem.orgnumberanalytics.com
AgrochemicalsPesticides, herbicides, insecticides, and fungicides. orientjchem.orgnumberanalytics.com
Materials ScienceLuminescent compounds, conducting polymers, and dyes. globalresearchonline.netnumberanalytics.com

Academic Context of 5-Aminopyrazole Scaffolds

Within the broader class of pyrazoles, aminopyrazoles—derivatives bearing a free amino group—are particularly advantageous frameworks in academic and industrial research. nih.gov The position of the amino group on the pyrazole ring (C3, C4, or C5) significantly influences the molecule's properties and applications. Among these, 5-aminopyrazoles (5APs) are the most extensively reported in scientific literature, largely due to their versatility as synthetic intermediates and their prevalence in medicinal chemistry. nih.govresearchgate.net

The 5-aminopyrazole scaffold is a key precursor in the design and synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a] numberanalytics.comorientjchem.orgresearchgate.nettriazines. researchgate.netnih.gov The condensation of 5-aminopyrazoles with different bielectrophilic reagents allows for the construction of these complex, fused-ring structures, which are themselves subjects of significant research interest. researchgate.net Numerous synthetic methodologies have been developed to access 5-aminopyrazoles, often involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.org

In the context of medicinal chemistry, the 5-aminopyrazole moiety is recognized as a "privileged structure," meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.govresearchgate.net Research has shown that compounds containing the 5-aminopyrazole scaffold can act as inhibitors for various protein kinases, which are crucial enzymes involved in cell signaling and are prominent targets in cancer research. nih.govresearchgate.net For instance, an in-silico study highlighted the importance of the 5-aminopyrazole scaffold in the development of p38α MAPK inhibitors, with approximately 13% of the studied inhibitors containing this framework. researchgate.net The recent approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor containing a 5-aminopyrazole core, further solidifies the scaffold's importance in modern drug discovery. mdpi.com

Table 2: Selected Research Findings on 5-Aminopyrazole Derivatives
Derivative TypeResearch FocusKey FindingReference
Fused PyrazoloazinesSynthetic Chemistry5-Aminopyrazoles are key precursors for synthesizing fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. researchgate.net
Kinase InhibitorsMedicinal ChemistryThe scaffold is a privileged structure for developing inhibitors of kinases such as p38 MAPK and BTK. nih.govmdpi.com
Anticancer AgentsOncology ResearchCertain 5-aminopyrazole derivatives have shown promising anti-proliferative activity against various cancer cell lines. mdpi.com
Antimicrobial AgentsInfectious Disease ResearchSome derivatives exhibit antibacterial properties. nih.gov

Research Landscape of 5-Amino-1-methyl-1H-pyrazole-3-ethanol and its Congeners

Specific academic research focusing exclusively on This compound is not extensively documented in publicly available scientific literature. However, the research landscape of its close structural congeners provides a valuable context for its potential areas of scientific interest. Congeners are compounds that are related to each other by a simple structural modification. In this case, we can examine other 5-amino-1-methyl-pyrazoles where the substituent at the 3-position is varied.

The core structure, 1-Methyl-1H-pyrazol-3-amine , is a commercially available chemical intermediate used in organic synthesis. chemicalbook.com Its primary role is as a building block for creating more complex molecules in the pharmaceutical, agrochemical, and dyestuff industries. chemicalbook.com

A closely related congener is 5-Amino-1-methyl-1H-pyrazol-3-ol , which differs by having a hydroxyl group instead of a hydroxyethyl (B10761427) group at the 3-position. bldpharm.com This compound is listed as a heterocyclic building block, indicating its use in the synthesis of larger, more complex molecules within chemical research. bldpharm.com

Another congener, 5-amino-1-methyl-1H-pyrazole-4-carboxamide , has been identified and cataloged in chemical databases, suggesting its synthesis and potential use in research programs, likely as an intermediate or a candidate for biological screening. nih.gov

The broader class of 5-amino-3-substituted-1-aryl/alkyl-pyrazoles has been explored extensively. For example, derivatives like 5-Amino-3-methyl-1-phenylpyrazole are used as intermediates in the synthesis of pyrazolopyridine derivatives. chemicalbook.com Research has also been conducted on the synthesis of various ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates , which were investigated for their pharmacological activities. researchgate.net

Given this landscape, the academic interest in This compound would likely lie in its function as a synthetic building block. The ethanol (B145695) group (-CH₂CH₂OH) offers a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation, to generate a library of new compounds for screening in drug discovery or materials science applications. Its structural similarity to other biologically active pyrazoles suggests it could be a candidate for investigation in medicinal chemistry programs.

Table 3: Structural Congeners of this compound and their Research Context
Compound NameStructureKey Difference from Target CompoundPrimary Research ContextReference
This compound Chemical structure of this compound-Likely a synthetic building block; specific research is scarce.N/A
5-Amino-1-methyl-1H-pyrazol-3-olChemical structure of 5-Amino-1-methyl-1H-pyrazol-3-olHydroxyl (-OH) group at C3Heterocyclic building block for organic synthesis. bldpharm.com
1-Methyl-1H-pyrazol-3-amineChemical structure of 1-Methyl-1H-pyrazol-3-amineAmino group at C3, no substituent at C5Raw material and intermediate for pharmaceuticals and agrochemicals. chemicalbook.com
5-amino-1-methyl-1H-pyrazole-4-carboxamideChemical structure of 5-amino-1-methyl-1H-pyrazole-4-carboxamideCarboxamide group at C4, no substituent at C3Cataloged chemical for research, likely as a synthetic intermediate. nih.gov
5-Amino-3-methyl-1-phenylpyrazoleChemical structure of 5-Amino-3-methyl-1-phenylpyrazoleMethyl group at C3, Phenyl group at N1Intermediate for the synthesis of pyrazolopyridine derivatives. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-1-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(7)4-5(8-9)2-3-10/h4,10H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKQEWIYRRISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol and Analogous Structures

Conventional Synthetic Strategies

Conventional methods for pyrazole (B372694) synthesis are well-established and widely employed. These typically involve the formation of the pyrazole ring through the reaction of a binucleophile, most commonly a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Condensation Reactions with Hydrazine Derivatives

The reaction of hydrazine and its substituted analogues with 1,3-dicarbonyl compounds and their equivalents is the most classical and versatile approach to pyrazole synthesis. nih.govchim.it This method, known as the Knorr pyrazole synthesis, was first reported in 1883. nih.gov The reaction proceeds via a cyclocondensation mechanism, where the hydrazine derivative reacts with the two electrophilic centers of the 1,3-dicarbonyl compound to form the pyrazole ring.

The condensation of 1,3-diketones with hydrazine derivatives is a fundamental method for the synthesis of polysubstituted pyrazoles. nih.gov The reaction is typically catalyzed by an acid and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole. jk-sci.com A significant challenge in this synthesis, when using unsymmetrical 1,3-diketones and substituted hydrazines like methylhydrazine, is the potential formation of two regioisomers. nih.gov The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. nih.gov For instance, the reaction of methylhydrazine with a 1,3-diketone can lead to either a 1,3- or a 1,5-disubstituted pyrazole, depending on which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of methylhydrazine. nih.gov

To address the limitations of regioselectivity and to expand the scope of the reaction, various modifications and catalytic systems have been developed. These include the use of nano-ZnO as a catalyst for a greener protocol, which has been shown to provide excellent yields and short reaction times. nih.gov Furthermore, the in-situ generation of 1,3-diketones from enolates and carboxylic acid chlorides, followed by reaction with hydrazines, offers a one-pot approach to pyrazole synthesis. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazine Derivatives

1,3-DiketoneHydrazine DerivativeCatalyst/ConditionsProduct(s)Reference(s)
AcetylacetonePhenylhydrazineAcetic Acid1-Phenyl-3,5-dimethylpyrazole nih.gov
Ethyl Acetoacetate (B1235776)Phenylhydrazinenano-ZnO1-Phenyl-3-methyl-5-pyrazolone nih.gov
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-DimethylacetamideMixture of 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazole and 1-Aryl-5-aryl-3-(trifluoromethyl)pyrazole nih.gov
In-situ generated 1,3-diketoneMethylhydrazineLiHMDSMixture of regioisomeric pyrazoles nih.gov

Ketene (B1206846) N,S-acetals serve as versatile synthons for the preparation of 5-aminopyrazole derivatives. The reaction of a ketene N,S-acetal, which possesses a masked 1,3-dielectrophilic character, with hydrazine hydrate (B1144303) typically proceeds via a nucleophilic attack of the hydrazine at the carbon bearing the two heteroatom substituents. beilstein-journals.org This is followed by the elimination of a methylthio group and subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon. beilstein-journals.orgnih.gov This methodology provides a direct route to 5-aminopyrazoles, which are important building blocks in medicinal chemistry. beilstein-journals.org An efficient and environmentally friendly approach for this transformation involves a catalytic reaction under solvent-free conditions. researchgate.net

A specific example involves the treatment of a 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenyl isothiocyanate and methyl iodide to form a ketene N,S-acetal. Subsequent reaction with hydrazine in refluxing ethanol (B145695) yields the corresponding 5-aminopyrazole derivative. beilstein-journals.orgnih.gov

The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a widely used method for the synthesis of pyrazolines, which can then be oxidized to pyrazoles. researchgate.netchim.it This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration. chim.it The initial product is a pyrazoline, a partially saturated five-membered ring. researchgate.net Aromatization to the corresponding pyrazole can occur in the presence of an oxidizing agent or through the elimination of a suitable leaving group. beilstein-journals.orgnih.gov

The regioselectivity of this reaction with substituted hydrazines is a key consideration. For instance, with methylhydrazine, the more nucleophilic nitrogen atom preferentially attacks the β-carbon of the α,β-unsaturated system. nih.gov The use of α,β-unsaturated carbonyl compounds containing a heteroatom at the β-position can lead to direct aromatization to the pyrazole under redox-neutral conditions through elimination. nih.gov

While direct references to "ethyl cyano pyruvate" are scarce, the synthesis of pyrazoles from structurally similar β-ketoesters and β-ketonitriles is well-documented and provides a clear indication of the expected reactivity. The condensation of β-ketonitriles with hydrazines is a versatile and common method for the synthesis of 5-aminopyrazoles. chim.itbeilstein-journals.orgnih.gov The reaction involves the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon to form a hydrazone, followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon. beilstein-journals.orgnih.gov

Similarly, β-ketoesters react with hydrazines to form pyrazolones, which are tautomers of hydroxypyrazoles. nih.gov In a multi-component reaction setting, a β-ketoester can react with hydrazine to form a pyrazolone (B3327878) intermediate, which can then participate in further reactions, such as a Michael addition with a Knoevenagel condensation product, to yield more complex heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov The reaction of ethyl ethoxymethylenecyanoacetate with hydrazine, for example, leads to the formation of ethyl 3-aminopyrazole-4-carboxylate. orgsyn.org

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and highly regioselective strategy for the synthesis of pyrazoles. nih.govacs.org This approach involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or a strained alkene. nih.govrsc.org

The Huisgen 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic method for pyrazole synthesis. acs.org Diazo compounds can be generated in situ from various precursors, such as tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. acs.org The reaction of an in-situ generated diazo compound with a terminal alkyne typically yields a 3,5-disubstituted pyrazole with high regioselectivity. acs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to facilitate the regioselective synthesis of tetrasubstituted pyrazoles through a cycloaddition-elimination sequence. nih.gov

Catalyst-free cycloaddition of diazo compounds to alkynes can be achieved by simple heating, and under solvent-free conditions, this method can provide pyrazole products in high yields without the need for extensive purification. rsc.org Various catalysts, including silver organic-chemistry.org and copper, organic-chemistry.org have also been employed to promote these cycloaddition reactions under mild conditions, broadening the substrate scope and functional group tolerance.

Table 2: Examples of Pyrazole Synthesis via Cycloaddition Reactions

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct TypeReference(s)
Aldehyde (via in-situ diazo formation)Terminal AlkyneBase3,5-Disubstituted Pyrazole acs.org
Nitrile Imine (from α-chloro hydrazone)α-BromocinnamaldehydeTriethylamine1,3,4,5-Tetrasubstituted Pyrazole nih.gov
Diazo CompoundAlkyneHeat (solvent-free)Substituted Pyrazole rsc.org
N-IsocyanoiminotriphenylphosphoraneTerminal AlkyneSilver-mediatedSubstituted Pyrazole organic-chemistry.org
1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes

One of the most direct methods for synthesizing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne. rsc.orgwikipedia.org This reaction is a powerful tool for forming heterocyclic systems. The process involves the reaction of diazo compounds, which can be generated in situ to avoid handling these potentially hazardous reagents, with terminal alkynes to regioselectively produce pyrazoles. acs.org

The thermal, catalyst-free 1,3-dipolar cycloaddition of diazo compounds with alkynes has been shown to proceed efficiently, often under solvent-free conditions, to afford pyrazole products in high yields without extensive purification. rsc.orgrsc.org For instance, the reaction of ethyl diazoacetate with various alkynes, including electron-poor, electron-rich, and silyl-substituted variants, can yield the corresponding pyrazoles in excellent yields (>90%) simply by heating the reagents together. rsc.org The regioselectivity of the addition is a key consideration; for example, the reaction between diazomethane (B1218177) and trans-diethyl glutaconate is 100% regioselective, with the terminal nitrogen of the diazo compound bonding to the alpha-carbon of the ester. wikipedia.org

Table 1: Examples of Catalyst-Free 1,3-Dipolar Cycloaddition

Diazo CompoundAlkyneConditionsYieldReference
Ethyl diazoacetateEthyl propiolate80 °C, 2h>95% rsc.org
Ethyl diazoacetateTrimethylsilylacetylene100 °C, 24h>90% rsc.org
Ethyl diazoacetatePhenylacetylene100 °C, 48h>90% rsc.org
Cycloaddition of 1,3-Dipoles with Alkynes or Alkenes

Broadening the scope beyond diazo compounds, the 1,3-dipolar cycloaddition strategy encompasses a variety of 1,3-dipoles, including nitrile imines and sydnones, reacting with dipolarophiles like alkynes or alkenes. acs.orgnih.govyoutube.com This versatility allows for the synthesis of a wide array of substituted pyrazoles. Nitrile imines, for example, can be generated in situ from hydrazonoyl halides and react with alkynes to form pyrazoles. youtube.com Similarly, the reaction of nitrile imines with bromoalkenes, acting as alkyne surrogates, leads to tetrasubstituted pyrazoles through a cycloaddition-elimination sequence. nih.gov

The use of alkenes as dipolarophiles typically results in the formation of pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles. wikipedia.org For instance, a vinyl derivative can react with a nitrilimine generated in situ to yield a 1,3,5-substituted pyrazole in good yield. nih.gov The choice of dipole and dipolarophile dictates the substitution pattern of the final pyrazole product, although mixtures of regioisomers can sometimes be formed. youtube.com

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like pyrazoles by combining three or more starting materials in a single synthetic operation. beilstein-journals.orgmdpi.com These reactions avoid the need to isolate intermediates, thereby saving time and resources. A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields (85-93%) through a four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) in an aqueous medium at room temperature. mdpi.com

Another MCR strategy involves the in situ generation of 1,3-dicarbonyl compounds, which then react with hydrazines in a one-pot process to form pyrazoles. beilstein-journals.org The versatility of MCRs allows for the combination of classical condensation chemistry with modern catalytic methods, providing access to a diverse range of functionalized pyrazoles. beilstein-journals.orgnih.gov For instance, a three-component reaction of aryl glyoxal, aryl thioamide, and pyrazolones in a green solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can produce novel pyrazole-linked thiazoles. acs.org

Table 2: Selected Multi-Component Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
ThreeAldehyde, β-ketoester, HydrazineYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
FourAldehyde, Malononitrile, β-ketoester, Hydrazine hydratePiperidine, Water, RTPyrano[2,3-c]pyrazoles mdpi.com
FiveThiadiazole-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrateMontmorillonite K10, 65-70 °CSubstituted pyrano[2,3-c]pyrazoles mdpi.com

Nucleophilic Substitution and Subsequent Derivatizations

While the pyrazole ring is generally π-excessive and thus more reactive towards electrophiles, nucleophilic substitution reactions can be performed on pyrazole rings bearing suitable substituents, such as electron-withdrawing groups or leaving groups. chim.itmdpi.com For example, 5-chloropyrazoles can undergo nucleophilic aromatic substitution with primary alkylamines, a reaction that can be facilitated by microwave irradiation. mdpi.com This approach is valuable for introducing amino groups at the C5 position, a key feature of the target compound's structural class.

The synthesis of 5-aminopyrazoles is often achieved through the cyclization of β-ketonitriles with hydrazines. beilstein-journals.org For instance, reacting various heteroarylhydrazines with alkylidenemalononitriles is a known method for producing 5-amino-4-cyanopyrazoles. nih.gov Once the aminopyrazole core is formed, further derivatization can be carried out. For example, the reaction of a pyrazole carboxylic acid chloride with various amines or alcohols can yield the corresponding amides or esters, demonstrating how subsequent functionalization can build molecular complexity. researchgate.net

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for constructing pyrazole scaffolds, with a strong emphasis on catalytic processes that offer improved selectivity and milder reaction conditions.

Catalytic Synthetic Methods

The use of catalysts, particularly metal catalysts, has become a cornerstone of modern pyrazole synthesis, enabling reactions that might otherwise be inefficient or non-selective.

Lewis acids like Aluminium chloride (AlCl₃) have proven effective in catalyzing the synthesis of pyrazoles. A simple and rapid one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been developed using AlCl₃ as a catalyst in aqueous ethanol, achieving high yields (79-89%) in under 30 minutes. researchgate.net AlCl₃ can also mediate the reaction between N-alkylated tosylhydrazones and terminal alkynes to furnish 1,3,5-trisubstituted pyrazoles with complete regioselectivity and excellent functional group tolerance. organic-chemistry.org

Silver triflate (AgOTf) is another versatile catalyst employed in pyrazole synthesis. It has been used to catalyze the reaction of chalcones with hydrazines to produce imidazole-pyrazole derivatives in good yields and short reaction times. researchgate.net In this process, silver is believed to activate the carbonyl carbon of the chalcone, facilitating the initial nucleophilic attack by the hydrazine. researchgate.net Furthermore, AgOTf is the catalyst of choice for the highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. researchgate.net A silver-catalyzed post-Ugi intramolecular heteroannulation has also been developed, allowing for the synthesis of complex pyrazolo[1,5-a] rsc.orgacs.orgdiazepine scaffolds from pyrazole-tethered propargylamides in high yields. beilstein-journals.orgnih.govnih.gov This reaction proceeds via π-coordination of the silver catalyst to the alkyne, followed by a nucleophilic attack from a pyrazole nitrogen to form the fused ring system. nih.gov

Nano-Catalyst Mediated Protocols (e.g., Nano-ZnO)

The use of nano-catalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, higher yields, and milder reaction conditions. Zinc oxide nanoparticles (nano-ZnO) have emerged as a particularly effective, inexpensive, and reusable catalyst for the synthesis of pyrazole derivatives. researchgate.net

In the context of synthesizing pyrazole analogs, nano-ZnO has been successfully employed in one-pot, four-component reactions to produce pyranopyrazoles with excellent yields. researchgate.net These reactions typically involve an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine, often in an aqueous medium. researchgate.net The proposed mechanism suggests that the nano-ZnO acts as a Lewis acid, activating the carbonyl groups and facilitating the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps. researchgate.net

More advanced nano-catalysts, such as lanthanum-doped zinc oxide (La-doped ZnO) and core-shell structures like silver-lanthanum-zinc oxide (Ag/La-ZnO), have been developed to further enhance catalytic efficiency. researchgate.netnih.gov Doping with lanthanum can increase the number of active sites and improve thermal and chemical stability. researchgate.net The addition of a silver coating can further boost catalytic performance. These catalysts have been shown to be highly effective in the solvent-free synthesis of pyranopyrazoles, offering high yields in short reaction times. researchgate.netnih.gov

CatalystReaction TypeConditionsYield (%)Reference
Nano-ZnOFour-component synthesis of pyranopyrazolesWater, 70°C, 1-1.5 hup to 96% researchgate.netnanomaterchem.com
Ag/La-ZnO core-shellFour-component synthesis of pyranopyrazolesSolvent-free, grinding, room temp., 10-25 minup to 98% nih.gov
Nano-Fe3O4Multicomponent synthesis of pyranopyrazoles60 min, 1% (w/w) catalystNot specified

Green Chemistry and Sustainable Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several protocols for the synthesis of pyrazole derivatives have been developed under solvent-free conditions. For instance, the condensation of diketones and hydrazines can be achieved at room temperature in the presence of a catalytic amount of sulfuric acid to afford pyrazoles in high yields. nih.govorganic-chemistry.org

Microwave irradiation is often combined with solvent-free conditions to accelerate reactions. nih.gov High yields of pyrazolo[3,4-b]pyridines have been obtained from the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes under solvent-free microwave irradiation. organic-chemistry.org Similarly, lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanoparticles have been effectively used as catalysts for the synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature, resulting in excellent yields and short reaction times. researchgate.net

ReactionCatalyst/ConditionsTimeYield (%)Reference
Condensation of diketone and hydrazineH₂SO₄ (catalytic), Room Temp.Not specifiedHigh
5-aminopyrazole + β-halovinyl/aryl aldehydeMicrowave irradiationNot specifiedHigh organic-chemistry.org
Four-component synthesis of pyranopyrazolesAg/La-ZnO, Grinding, Room Temp.10-25 min94-98% researchgate.net
Utilization of Sustainable Solvents (e.g., Glycerol (B35011), PEG-400, Ethanol)

When a solvent is necessary, the use of sustainable and benign solvents is a key aspect of green chemistry. Ethanol, glycerol, and polyethylene (B3416737) glycol (PEG) are notable examples.

Ethanol: As a bio-based and relatively non-toxic solvent, ethanol is frequently used in pyrazole synthesis. The reaction of 5-aminopyrazoles with diketones to form pyrazolo[1,5-a]pyrimidines has been successfully carried out in ethanol. nih.gov

Glycerol: A byproduct of biodiesel production, glycerol is a biodegradable, non-toxic, and high-boiling point solvent. It has been used as a medium for the catalyst-free synthesis of pyrazole derivatives in a glycerol-water solution, affording excellent yields. nih.gov The multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles has also been achieved in glycerol with high yields without the need for an additional catalyst. nih.gov

PEG-400: Polyethylene glycol (PEG-400) is a non-toxic, non-volatile, and recyclable solvent. It has been effectively used as a reaction medium for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives and pyrazolo[1,5-a]pyrimidines, offering good yields and simple work-up procedures. youtube.comnih.gov

SolventReactionConditionsYield (%)Reference
Ethanol5-aminopyrazole + diketoneRefluxGood nih.gov
Glycerol-WaterPhenyl hydrazine + diketoneCatalyst-freeExcellent nih.gov
GlycerolMulticomponent synthesis of dihydropyrano[2,3-c]pyrazolesCatalyst-freeup to 93% nih.gov
PEG-400Three-component synthesis of pyrazolo[3,4-b]pyridin-6(7H)-ones90°C, 15 minModerate to High youtube.comorgsyn.org
PEG-400Synthesis of pyrazolo[1,5-a]pyrimidines-Excellent nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This technique has been widely applied to the synthesis of pyrazole derivatives.

For instance, the preparation of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction of an aryl hydrazine with 3-aminocrotononitrile (B73559) or an α-cyanoketone in aqueous HCl. nih.gov The reactions are typically complete within 10-15 minutes at 150°C, with isolated yields ranging from 70-90%. nih.gov The synthesis of 5-aminopyrazol-4-yl ketones has also been expedited using microwave irradiation. nih.gov Furthermore, the reaction of 5-aminopyrazoles with diketones to form pyrazolo[1,5-a]pyrimidines has been shown to be more efficient under microwave conditions compared to conventional heating. nih.gov

Product TypeReactantsConditionsTimeYield (%)Reference
1-Aryl-1H-pyrazole-5-aminesAryl hydrazine + α-cyanoketone1 M HCl, 150°C10-15 min70-90% nih.govyoutube.com
5-Aminopyrazol-4-yl ketonesβ-ketonitrile + hydrazineMicrowave irradiationRapidEfficient nih.govbeilstein-journals.org
Pyrazolo[1,5-a]pyrimidines5-aminopyrazole + diketoneAcetic acid or ethanolShorter than conventionalBetter than conventional nih.gov

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields in heterocyclic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate chemical reactions. nih.gov

Ultrasound has been successfully used in the synthesis of various pyrazole-containing systems. For example, the three-component reaction of 5-aminopyrazole, arylaldehydes, and indandione in ethanol under ultrasonic irradiation yields pyrazolo[3,4-b]pyridine derivatives in just 4-5 minutes with yields of 88-97%. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol is significantly accelerated by ultrasound, with reaction times of only 5 minutes and yields ranging from 61-98%. nih.gov

Product TypeReactantsConditionsTimeYield (%)Reference
Pyrazolo[3,4-b]pyridines5-aminopyrazole + arylaldehyde + indandioneEthanol, Ultrasound4-5 min88-97% nih.govbeilstein-journals.org
Pyrazolo[1,5-a]pyrimidines5-aminopyrazole + trifluoroalkenoneEthanol, Ultrasound5 min61-98% nih.gov
1,5-Disubstituted pyrazolesα,β-unsaturated cyanoester + phenyl hydrazineCu(I) catalyst, 60°C, Ultrasound75-90 minHigh asianpubs.org

Deaminative Transformations and Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Deaminative transformations of 5-aminopyrazoles provide a route to pyrazole derivatives where the amino group is replaced by other functionalities. A common method involves the diazotization of the amino group, followed by a subsequent reaction, such as a Sandmeyer-type reaction, to introduce a desired substituent. wikipedia.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com For instance, the primary amino group of a 5-aminopyrazole can be treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. nih.govsemanticscholar.orgyoutube.com This intermediate is often unstable but can be immediately subjected to reactions with various reagents. For example, treatment with copper(I) halides can yield the corresponding halogenated pyrazoles. wikipedia.orgyoutube.com

Another deamination method involves the use of isopentyl nitrite in an aprotic solvent like dimethylformamide (DMF) to furnish the deaminated pyrazole product. rsc.org This approach has been shown to be effective for the deamination of primary aromatic amines. rsc.org

Once a halogen is introduced onto the pyrazole ring, typically at the 4-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, become a powerful tool for carbon-carbon bond formation. researchgate.net This reaction allows for the coupling of a halogenated pyrazole with a wide range of aryl, heteroaryl, and styryl boronic acids or their esters. researchgate.net The efficiency of the Suzuki-Miyaura coupling can be influenced by the nature of the halogen on the pyrazole ring, with bromo and chloro derivatives sometimes showing superiority over iodo derivatives due to a reduced tendency for dehalogenation. researchgate.net

The choice of catalyst and ligands is crucial for the success of the Suzuki-Miyaura reaction with aminopyrazole substrates. For N-acylaminopyrazoles, a combination of Pd(OAc)₂ and a bulky phosphine (B1218219) ligand like XPhos has been found to be efficient. researchgate.net For unprotected aminopyrazoles, a pre-catalyst such as XPhos Pd G2 is often essential for achieving good yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of Halogenated Aminopyrazoles

Halogenated Pyrazole SubstrateBoronic Acid/EsterCatalyst/LigandProductYield (%)Reference
4-Bromo-N-acetyl-3-methyl-1H-pyrazol-5-aminePhenylboronic acidPd(OAc)₂/XPhosN-(4-Phenyl-3-methyl-1H-pyrazol-5-yl)acetamide92 researchgate.net
4-Bromo-3-methyl-1H-pyrazol-5-amine2-Thienylboronic acidXPhos Pd G23-Methyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine85 researchgate.net
4-Chloro-N-acetyl-3-methyl-1H-pyrazol-5-amine(E)-Styrylboronic acidPd(OAc)₂/XPhosN-(4-((E)-Styryl)-3-methyl-1H-pyrazol-5-yl)acetamide78 researchgate.net

Stereoselective and Regioselective Synthesis

The synthesis of specifically substituted pyrazoles like 5-Amino-1-methyl-1H-pyrazole-3-ethanol heavily relies on controlling the regiochemistry of the pyrazole ring formation.

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. nih.gov When an unsymmetrical hydrazine, such as methylhydrazine, is used, two regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups in the dicarbonyl compound and the steric and electronic properties of the hydrazine. nih.gov

For the synthesis of a 1,5-disubstituted pyrazole, such as the target molecule's core, the reaction of methylhydrazine with a β-keto ester or a related 1,3-dielectrophile is a key step. The initial nucleophilic attack can occur from either of the two nitrogen atoms of methylhydrazine. Generally, the less sterically hindered and more nucleophilic terminal nitrogen atom of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov Subsequent cyclization then determines the final regiochemistry.

In the case of synthesizing 1-substituted-5-hydroxypyrazoles, the reaction of a substituted hydrazine with diethyl 2-(ethoxymethylene)malonate can be employed. The initial attack of the substituted nitrogen of the hydrazine onto the β-carbon of the enol ether, followed by cyclization, leads to the desired 1,5-disubstituted pyrazole. nih.govresearchgate.net

One strategy to achieve high regioselectivity involves using starting materials with distinct electronic differences between the two electrophilic centers. For example, the reaction of methylhydrazine with ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to the preferential formation of the 1-methyl-5-(trifluoromethyl)pyrazole isomer. acs.org

A study on the reaction of a push-pull alkene, ethyl 2-cyano-3-phenylamino-3-(methylthio)acrylate, with methylhydrazine in solvent-free conditions at 80°C resulted in a mixture of two N-methyl pyrazole isomers, ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate, in a 70:30 ratio, respectively. nih.gov

Reaction conditions, particularly the choice of solvent and temperature, can significantly influence the regioselectivity of pyrazole formation. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine, favoring the formation of the isomer where the methyl group is on the nitrogen adjacent to the less sterically hindered carbon of the original diketone. acs.org For instance, the reaction of 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine in ethanol gives a 60:40 mixture of regioisomers, whereas in HFIP, the ratio improves to over 99:1 in favor of the 1-methyl-3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazole isomer. acs.org

Table 2: Effect of Solvent on the Regioselectivity of Pyrazole Formation

1,3-DiketoneHydrazineSolventRegioisomeric Ratio (1,5-isomer : 1,3-isomer)Reference
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineEthanol60 : 40 acs.org
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineTFE85 : 15 acs.org
1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dioneMethylhydrazineHFIP>99 : 1 acs.org

Similarly, aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been found to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to polar protic solvents like ethanol. organic-chemistry.org Temperature can also be a controlling factor; in some cases, divergent synthesis of different pyrazole isomers can be achieved by simply tuning the reaction temperature.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanistic pathways of pyrazole synthesis is crucial for controlling the reaction outcome and optimizing conditions.

The classical synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is generally accepted to proceed through the formation of a hydrazone intermediate. slideshare.net The initial step is the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a carbinolamine, which then dehydrates to give a hydrazone. organic-chemistry.orgnih.gov This hydrazone intermediate can exist as E/Z isomers, and its conformation can influence the subsequent cyclization step. nih.gov

In the reaction of β-ketoesters with substituted hydrazines, carbon-13 NMR spectroscopy has been a valuable tool for identifying and following the concentrations of starting materials, intermediates, and products. organic-chemistry.orgnih.gov These studies have confirmed the presence of hydrazone intermediates and, in some cases, the corresponding enamine or pyrazolidinone intermediates before the final aromatization to the pyrazole product. organic-chemistry.orgnih.gov For example, in the reaction of ethyl acetoacetate with phenylhydrazine, the initial formation of the hydrazone at the keto-carbonyl is observed, followed by cyclization. nih.gov

The regioselectivity of pyrazole formation is determined by two key steps: the initial nucleophilic attack and the subsequent intramolecular cyclization. In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine, the initial attack of the more nucleophilic, less hindered nitrogen (NH₂) of methylhydrazine on the more reactive carbonyl group is generally favored. organic-chemistry.orgnih.gov

Following the formation of the hydrazone, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step leads to a five-membered heterocyclic intermediate, often a pyrazolidinone or a dihydropyrazole derivative, which then undergoes dehydration (aromatization) to yield the final pyrazole product. sioc-journal.cn The rate and feasibility of this cyclization can be influenced by the stereochemistry of the hydrazone intermediate and the reaction conditions. nih.gov For instance, an anti conformation of the hydrazone may hinder cyclization, while a syn conformation would facilitate it.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR Studies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 5-Amino-1-methyl-1H-pyrazole-3-ethanol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the various protons in its structure.

The pyrazole (B372694) ring itself contains one proton (H-4), which is expected to appear as a singlet, typically in the range of δ 5.5-6.5 ppm. The exact chemical shift would be influenced by the electronic effects of the amino and ethanol (B145695) substituents. The protons of the amino group (-NH₂) at the 5-position would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed in the δ 3.0-5.0 ppm range.

The N-methyl group (-CH₃) protons are anticipated to be a sharp singlet, deshielded by the adjacent nitrogen atom, appearing around δ 3.5-4.0 ppm. The ethanol substituent at the 3-position (-CH₂CH₂OH) would give rise to two distinct multiplets. The methylene (B1212753) group adjacent to the pyrazole ring (-CH₂-) is expected to be a triplet around δ 2.7-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂OH) would also be a triplet, likely in the δ 3.6-3.9 ppm region. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4 (pyrazole ring)5.5 - 6.5Singlet
-NH₂ (amino group)3.0 - 5.0Broad Singlet
N-CH₃ (methyl group)3.5 - 4.0Singlet
-CH₂- (pyrazole-CH₂)2.7 - 3.0Triplet
-CH₂OH (ethanol)3.6 - 3.9Triplet
-OH (hydroxyl)VariableBroad Singlet

¹³C NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the decoupled ¹³C NMR spectrum of this compound, distinct signals for each unique carbon atom are expected.

The pyrazole ring carbons (C-3, C-4, and C-5) will resonate in the aromatic region of the spectrum. C-5, being attached to the amino group, is predicted to be the most shielded of the ring carbons, appearing around δ 140-150 ppm. C-3, bearing the ethanol substituent, would likely be found in the δ 150-160 ppm range. The C-4 carbon is expected to resonate at a more upfield position, approximately δ 90-100 ppm.

The N-methyl carbon (-CH₃) would give a signal in the range of δ 35-45 ppm. The two carbons of the ethanol side chain would be distinguishable; the carbon directly attached to the pyrazole ring (-CH₂-) is anticipated around δ 25-35 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) would be more deshielded, appearing in the δ 55-65 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole ring)150 - 160
C-4 (pyrazole ring)90 - 100
C-5 (pyrazole ring)140 - 150
N-CH₃ (methyl group)35 - 45
-CH₂- (pyrazole-CH₂)25 - 35
-CH₂OH (ethanol)55 - 65

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, a key correlation would be observed between the two methylene groups of the ethanol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the pyrazole H-4, the N-methyl group, and the two methylene groups of the ethanol substituent to their corresponding proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₁₁N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for pyrazole derivatives involve cleavage of the substituents from the ring and fragmentation of the pyrazole ring itself. For this compound, characteristic fragments would be expected from the loss of the ethanol side chain, the methyl group, or parts of the pyrazole ring. The analysis of these fragments helps to piece together the molecular structure. For instance, the fragmentation of pyrazoles often involves the cleavage of the N-N bond and subsequent ring opening.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₆H₁₂N₃O⁺142.0975
[M+Na]⁺C₆H₁₁N₃ONa⁺164.0794

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and studying its fragmentation patterns. For this compound (molecular formula C₆H₁₁N₃O), ESI-MS analysis in positive ion mode is expected to prominently feature the protonated molecular ion [M+H]⁺. This technique provides a direct confirmation of the compound's molecular mass.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern offers insights into the compound's structural components. Key expected fragments for this compound would likely arise from the cleavage of the ethanol side chain or other characteristic losses.

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 142.10 Protonated molecular ion
[M+Na]⁺ 164.08 Sodium adduct
[M-H₂O+H]⁺ 124.09 Loss of water from the ethanol group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct functional moieties. For pyrazolone-type compounds, bands in the 3600–3200 cm⁻¹ region are typically assigned to O–H and N–H stretching vibrations mdpi.com. The spectrum provides a molecular fingerprint, confirming the presence of the hydroxyl, amino, and pyrazole ring structures.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, H-bonded 3200-3600 (Broad)
N-H (Amine) Stretching 3300-3500 (Medium, two bands for -NH₂)
C-H (Alkyl/Aromatic) Stretching 2850-3100
C=N, C=C (Pyrazole Ring) Stretching 1500-1650
C-O (Alcohol) Stretching 1050-1260

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While 5-aminopyrazole derivatives have been studied using X-ray crystallography to confirm their molecular structures, specific crystallographic data for this compound is not available in the reviewed literature. nih.gov However, analysis of related structures provides insight into the type of data that would be obtained. For instance, studies on similar pyrazole compounds have confirmed their structures and provided detailed geometric parameters. nih.govnih.gov

Table 3: Example Crystallographic Data Parameters (Hypothetical)

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density g/cm³

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance. The experimental results are compared against the theoretically calculated percentages based on the compound's proposed formula (C₆H₁₁N₃O). A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Elemental Analysis Data for C₆H₁₁N₃O

Element Molecular Weight Theoretical % Found %
Carbon (C) 12.01 51.05 (Experimental Value)
Hydrogen (H) 1.01 7.85 (Experimental Value)
Nitrogen (N) 14.01 29.76 (Experimental Value)

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. etamu.edu The TGA curve provides information about decomposition patterns, thermal stability, and the composition of the material. For pyrazole derivatives, TGA can reveal the onset temperature of decomposition and the stages of mass loss. nih.govmdpi.com While specific TGA data for this compound is not detailed in the available literature, the technique would be instrumental in characterizing its stability under thermal stress, which is a critical parameter for its potential applications. Studies on related compounds have shown that pyrazole derivatives can exhibit good thermal stability. bohrium.commdpi.com

Table 5: Typical Information from a TGA Curve

Parameter Description
T_onset Temperature at which weight loss begins
T_max Temperature of maximum rate of decomposition
% Weight Loss Percentage of mass lost at each decomposition step

Fluorescence Spectroscopy and Cyclic Voltammetry for Photophysical and Electrochemical Characterization

The photophysical and electrochemical properties of a compound are critical for applications in materials science and bioimaging. nih.gov

Fluorescence Spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This analysis provides information on a compound's fluorescent properties, including its excitation and emission wavelengths, quantum yield, and Stokes shift. Many pyrazole derivatives are known to be fluorescent, and their properties can be tuned by modifying their chemical structure. nih.govresearchgate.net

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a substance. wikipedia.orgbiologic.net It provides data on the oxidation and reduction potentials of a molecule, which are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.org These parameters are essential for understanding a compound's electronic behavior and its potential use in electronic devices. rsc.org Studies on various 5-aminopyrazole derivatives have utilized CV to explore their electrochemical characteristics. mdpi.comnih.gov

While specific experimental data for this compound are not available, these techniques would be vital for a complete characterization of its electronic and optical properties.

Table 6: Key Parameters from Photophysical and Electrochemical Analyses

Technique Parameter Information Provided
Fluorescence Spectroscopy λ_ex (max) / λ_em (max) Maximum excitation/emission wavelengths
Quantum Yield (Φ_F) Efficiency of the fluorescence process
Stokes Shift Difference between λ_ex and λ_em
Cyclic Voltammetry E_ox / E_red Oxidation and reduction potentials
HOMO / LUMO Levels Energy levels of molecular orbitals

Computational and Theoretical Chemistry Studies of 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol and Its Derivatives

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and various other properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for computational studies of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. dntb.gov.uanih.gov DFT methods are used to investigate the electronic properties, reactivity, and vibrational spectra of these compounds. researchgate.netrsc.org

A crucial first step in any computational study is the optimization of the molecular geometry to find the most stable conformation of the molecule. For pyrazole derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure. rsc.orgnih.gov

For a related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), density functional calculations were performed using the DFT method with a 6-31G* basis set to investigate its molecular geometry and electron distribution. nih.gov The optimized geometry reveals a nearly planar pyrazole and pyridine (B92270) ring system. nih.gov

Electronic structure calculations provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrazole Derivative (Note: This data is illustrative and based on a representative pyrazole derivative. Specific values for 5-Amino-1-methyl-1H-pyrazole-3-ethanol would require a dedicated computational study.)

ParameterValue
N1-N2 Bond Length1.35 Å
C3-N2 Bond Length1.33 Å
C4-C5 Bond Length1.40 Å
C5-N1 Bond Length1.38 Å
N1-C(methyl) Bond Length1.47 Å
C3-C(ethanol) Bond Length1.51 Å
C5-N(amino) Bond Length1.37 Å
N1-N2-C3 Angle112.0°
N2-C3-C4 Angle105.0°
C3-C4-C5 Angle108.0°
C4-C5-N1 Angle107.0°
C5-N1-N2 Angle108.0°

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the reactive behavior of molecules. It provides a visual representation of the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). asrjetsjournal.org For pyrazole derivatives, the MESP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanol group, indicating these are likely sites for electrophilic attack. Positive potential (blue regions) is often found around the amino group's hydrogen atoms and the hydroxyl proton, suggesting these are sites for nucleophilic attack. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net

DFT calculations are widely used to predict spectroscopic properties, such as vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govasrjetsjournal.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. rsc.org Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which aids in the assignment of experimental spectra. asrjetsjournal.org These predictions are instrumental in the structural elucidation of newly synthesized compounds.

Hartree-Fock Methods for Electronic Structure

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the wavefunction and energy of a quantum many-body system. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a valuable starting point for more advanced calculations and is still used for certain types of analysis. It is often used in conjunction with other methods to provide a more complete picture of the electronic structure.

Molecular Modeling and Simulation

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to explore the dynamic behavior and accessible conformations of molecules over time. eurasianjournals.com For this compound, MD simulations can provide a detailed picture of its flexibility, particularly concerning the ethanol side chain and its orientation relative to the pyrazole ring.

MD simulations model the movements of atoms by solving Newton's equations of motion, taking into account a force field that describes the potential energy of the system. eurasianjournals.com This allows for the analysis of conformational landscapes, identifying low-energy, stable conformers and the energy barriers between them. Key areas of investigation for this compound would include:

Torsional Angles: The simulation would track the dihedral angles along the bond connecting the ethanol group to the pyrazole ring (C3-C-C-O). This reveals the preferred spatial arrangement of the hydroxyl group.

Intramolecular Hydrogen Bonding: MD can determine the probability of forming an intramolecular hydrogen bond between the hydroxyl group of the ethanol substituent and the adjacent pyrazole ring nitrogen (N2).

Solvent Effects: By simulating the molecule in different solvent environments (e.g., water, ethanol), MD can show how solvent interactions influence the conformational preferences of the molecule. nih.gov For instance, studies on similar amino alcohol structures show that solvent can significantly alter the population of different conformers. nih.govmdpi.com

The results of MD simulations are often visualized through Ramachandran-like plots for key dihedral angles and by calculating the root mean square deviation (RMSD) to assess structural stability over the simulation time. nih.govnih.gov

Table 1: Exemplary Conformational Data from a Hypothetical MD Simulation

ParameterIn VacuumIn WaterIn Ethanol
Most Populated Dihedral Angle (C3-Cα-Cβ-OH) -65° (gauche)180° (anti)-70° (gauche)
Intramolecular H-Bond (O-H···N2) Occupancy 15%<1%5%
Average End-to-End Distance (N1 to O) 4.8 Å5.5 Å4.9 Å

Tautomerism and Isomerism Studies

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two ring nitrogen atoms. This results in an equilibrium between two different tautomeric forms. For a derivative of the title compound lacking the N1-methyl group, such as 5-amino-1H-pyrazole-3-ethanol, two annular tautomers would exist: 5-amino-1H-pyrazole-3-ethanol and 3-amino-1H-pyrazole-5-ethanol.

However, in the specified compound, This compound , the presence of the methyl group at the N1 position "fixes" the structure and prevents annular tautomerism . The nitrogen atom is alkylated, so no mobile proton is available to switch positions with the N2 nitrogen.

Computational studies on related 3,5-disubstituted pyrazoles that can exhibit tautomerism utilize methods like Density Functional Theory (DFT) to calculate the relative energies of the possible tautomers. These studies consistently show that the tautomeric equilibrium is influenced by the electronic nature of the substituents at the C3 and C5 positions. Generally, the tautomer where the more electron-withdrawing group is at position 3 is favored.

For pyrazole derivatives that can exhibit tautomerism (i.e., the N-H analogue of the title compound), the surrounding solvent plays a critical role in determining the position of the tautomeric equilibrium. Computational models, particularly those incorporating a polarizable continuum model (PCM), are used to simulate these solvent effects.

Studies on analogous aminopurine and aminopyrazole systems have shown that an increase in solvent polarity generally decreases the energy difference between tautomers. eurjchem.com Polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, a tautomer with a larger dipole moment will be more stabilized in a high-dielectric-constant solvent like water or DMSO compared to a nonpolar solvent like chloroform. researchgate.net The capability of the solvent to act as a hydrogen bond donor or acceptor can also dramatically influence the tautomerization process. researchgate.net

Intermolecular Interactions and Aggregation Behavior

The functional groups on this compound—specifically the amino (-NH2) group and the hydroxyl (-OH) group—are potent hydrogen bond donors and acceptors. Computational studies can predict and analyze the intermolecular forces that lead to dimerization and larger aggregation.

Using DFT and other quantum mechanical methods, the strength and geometry of potential hydrogen bonds can be calculated. For this compound, several intermolecular hydrogen bonding patterns are possible:

Between the hydroxyl group of one molecule and the amino group of another.

Between the hydroxyl group and the N2 atom of a neighboring pyrazole ring.

Between the amino group and the hydroxyl group of another molecule.

These interactions can lead to the formation of stable dimers or larger, ordered aggregates. Computational analysis of the molecular electrostatic potential (MEP) surface can identify the electron-rich (negative potential, hydrogen bond acceptor) and electron-poor (positive potential, hydrogen bond donor) regions, predicting the most likely sites for intermolecular contact. In water-containing solutions, simulations can also model how water molecules mediate or compete with these intermolecular interactions, which can affect aggregation propensity. nih.gov

Reactivity and Regioselectivity Predictions

Computational chemistry is invaluable for predicting the reactivity and regioselectivity of chemical reactions. For this compound and its derivatives, these methods can forecast the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO indicates the most probable region for electrophilic attack, while the LUMO indicates the site for nucleophilic attack. For aminopyrazoles, the HOMO is often localized on the pyrazole ring and the amino group, suggesting these are the most nucleophilic sites. researchgate.net

Molecular Electrostatic Potential (MEP): As mentioned, MEP maps visualize charge distribution. The most negative regions (typically around the N2 atom and the oxygen atom) are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. acs.org

Fukui Functions and Dual Descriptors: These reactivity indices, derived from conceptual DFT, provide a more quantitative measure of the reactivity at each atomic site within the molecule, helping to resolve ambiguities in FMO or MEP analysis.

For reactions like electrophilic aromatic substitution on the pyrazole ring, calculations can predict whether the attack will occur at the C4 position. For reactions involving the substituents, computational methods can help determine the relative nucleophilicity of the exocyclic amino group versus the endocyclic N2 atom, which is crucial for predicting the outcome of cyclization reactions. researchgate.net

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

Atomic SiteMEP Minimum (kcal/mol)HOMO Lobe DensityPredicted Reactivity
N (Amino Group) -35.2HighNucleophilic / H-bond acceptor
N2 (Ring) -45.8ModerateStrongly Nucleophilic / H-bond acceptor
C4 (Ring) -12.1HighSite for Electrophilic Attack
O (Hydroxyl Group) -40.5ModerateNucleophilic / H-bond acceptor
H (Hydroxyl Group) +50.3LowElectrophilic / H-bond donor

Structure-Based Computational Approaches

When considering the potential biological activity of derivatives of this compound, structure-based computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are essential. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structures of a series of compounds to their biological activity. medicalresearchjournal.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of pyrazole derivatives with known activities, a mathematical model can be built. eurjchem.comnih.gov This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding chemists to focus on the most promising candidates. 3D-QSAR methods like CoMFA and CoMSIA use 3D structural information to create contour maps that show which regions of the molecule should be modified to enhance activity. nih.govrsc.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (a ligand) when it binds to the active site of a biological target, such as a protein or enzyme. rsc.orgijsdr.org For a derivative of this compound, docking simulations can identify key interactions (like hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. nih.govrsc.org The results, often expressed as a "docking score," help to rank potential inhibitors and explain their mechanism of action at a molecular level. medicalresearchjournal.org

These approaches are fundamental in modern drug discovery, accelerating the process of identifying and optimizing lead compounds based on pyrazole scaffolds. researchgate.net

Homology Modeling for Target Interaction Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. nih.govyoutube.com This method relies on the principle that proteins with similar sequences adopt similar structures. youtube.com The process involves identifying a known experimental protein structure (the "template") that has a high sequence similarity to the target protein, aligning the target sequence with the template, building a model of the target's structure based on the template, and then refining and validating the model. nih.govyoutube.com

In the context of drug discovery, homology modeling is crucial when the structure of a potential drug target is unknown. nih.gov For a novel compound like this compound, identifying its biological targets is a primary step. Computational target prediction methods can be employed to screen the compound against databases of known protein structures and pharmacophore models. nih.gov If a high-scoring potential target lacks an experimentally determined structure, homology modeling can be used to build a reliable 3D model of that target. nih.gov

For instance, numerous pyrazole derivatives have been identified as inhibitors of various protein kinases and enzymes. mdpi.comnih.govnih.govnih.gov Given the structural similarities, it is plausible that this compound could also interact with such targets. If a predicted kinase target for this compound lacks an X-ray crystal structure, a homology model could be constructed using a closely related kinase with a known structure as a template. This model would then serve as the basis for subsequent molecular docking studies to investigate potential binding interactions.

Hypothetical Application: Homology Modeling of a Putative Kinase Target

To illustrate, let's hypothesize that through preliminary screening, a novel cyclin-dependent kinase (CDK) is identified as a potential target for this compound. If this CDK lacks an experimental structure, a homology model could be generated.

StepDescriptionTool/Database Example
1. Template SearchThe amino acid sequence of the target CDK is used to search the Protein Data Bank (PDB) for suitable templates.BLASTp
2. Template SelectionA high-resolution crystal structure of a human CDK (e.g., CDK2) with high sequence identity (>70%) would be selected.PDB ID: 2VTO
3. Sequence AlignmentThe target and template sequences are aligned to identify conserved and variable regions.Clustal Omega
4. Model BuildingA 3D model of the target CDK is generated based on the coordinates of the aligned template.MODELLER
5. Model RefinementThe initial model is subjected to energy minimization to resolve any steric clashes or unfavorable geometries.GROMACS
6. Model ValidationThe quality of the final model is assessed using tools that check stereochemical quality, bond lengths, and angles.PROCHECK, Ramachandran Plot

The resulting validated homology model of the putative kinase target would then be suitable for use in molecular docking simulations.

Molecular Docking for Ligand-Receptor Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov The goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. nih.govbiointerfaceresearch.com This technique is instrumental in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov

Numerous studies have employed molecular docking to investigate the binding of pyrazole derivatives to various protein targets. For example, docking studies have elucidated the binding modes of pyrazole derivatives as potential inhibitors of receptor tyrosine kinases (such as VEGFR-2 and RET kinase), cyclin-dependent kinases (CDKs), and carbonic anhydrases. mdpi.comnih.govnih.govtandfonline.comtandfonline.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the protein.

Hypothetical Molecular Docking of this compound

Following the generation of a homology model for our hypothetical kinase target, molecular docking could be performed to predict how this compound binds to it. The docking process would involve preparing the 3D structure of the ligand and the receptor, defining the binding site on the receptor (often a catalytic pocket), and then using a docking algorithm to sample different binding poses of the ligand within this site.

The results would be analyzed to identify the most stable binding pose based on the docking score and to visualize the intermolecular interactions.

Hypothetical Docking Results:

ParameterValueInterpretation
Binding Energy (kcal/mol)-8.5A strong predicted binding affinity.
Inhibition Constant (Ki, µM)2.5A low micromolar predicted inhibition constant.
Interacting ResiduesGLU81, LEU83, LYS33, ALA31Amino acids in the active site forming key interactions.

Hypothetical Interaction Analysis:

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondAmino group (-NH2)GLU81 (backbone C=O)2.9
Hydrogen BondHydroxyl group (-OH)LYS33 (side chain NH3+)3.1
Hydrophobic InteractionPyrazole ringLEU83, ALA31-

This analysis would suggest that the amino and hydroxyl groups of this compound are crucial for its binding affinity through hydrogen bond formation within the kinase's active site. The pyrazole core would likely be involved in hydrophobic interactions, further stabilizing the complex. Such insights are invaluable for guiding the synthesis of more potent and selective derivatives.

Structure Activity Relationship Sar Studies and Rational Design of 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol Derivatives

Impact of Substituent Modifications on Molecular Functionality

The substitution pattern on the pyrazole (B372694) ring significantly influences the molecule's electronic and steric properties, which in turn affects its reactivity and interactions. The location of substituents, such as the methyl group at the N1 position and the ethanol (B145695) group at the C3 position, is a result of regioselective synthesis strategies.

N1 Substitution: The N1 position of the pyrazole ring is crucial for its properties. In the case of 5-Amino-1-methyl-1H-pyrazole-3-ethanol, the methyl group at N1 is fixed. The synthesis of N-substituted pyrazoles can lead to different regioisomers, and the final distribution of products often depends on the reaction conditions and the steric hindrance of the substituents. beilstein-journals.org For instance, N-alkylation of pyrazoles lacking significant steric bias can result in low regioselectivity. researchgate.net The presence of a substituent on the N1 nitrogen makes the ring's other nitrogen atom available for interactions like hydrogen bonding, which can be significant for molecular recognition processes. nih.govacs.org

The table below illustrates the effect of substituent position on the properties of pyrazole derivatives, drawing from general principles observed in related structures.

Position Substituent Type Observed Effect Reference
N1Alkyl (e.g., Methyl)Fixes tautomeric form, influences regioselectivity of further reactions. beilstein-journals.orgresearchgate.net
C3Electron-donatingIncreases basicity of the pyrazole ring. nih.gov
C3/C5Bulky groupsInfluences regioselectivity due to steric hindrance. nih.gov
C5Amino groupActs as an electron-donating group, key for further derivatization. mdpi.com

The introduction of diverse functional groups, such as alkyl chains and aromatic rings, at various positions on the pyrazole scaffold allows for the fine-tuning of its physicochemical properties.

Alkyl Chains: The ethanol group at the C3 position is an example of a short, functionalized alkyl chain. The hydroxyl group offers a site for further chemical modification, such as esterification or etherification, to alter properties like solubility and polarity. The length and branching of alkyl chains can impact the steric environment around the pyrazole core. nih.gov For example, replacing a smaller methyl group with bulkier isopropyl or tert-butyl groups at C5 can significantly alter the steric environment. nih.govacs.org

The following table summarizes the influence of different functional groups on pyrazole derivatives.

Functional Group Position General Influence Reference
Hydroxyl (on C3-alkyl chain)C3Provides a handle for further functionalization, increases polarity. nih.govacs.org
PhenylC5Introduces potential for π-stacking, can be substituted to modulate electronic properties. nih.govacs.org
Electron-withdrawing (on aryl substituent)VariesCan increase synthetic yields in certain reactions. mdpi.comacs.org
Electron-donating (on aryl substituent)VariesCan decrease synthetic yields in certain reactions. mdpi.comacs.org

Linkers are often used to connect the pyrazole core to other chemical moieties. The nature of the linker can significantly affect the molecule's conformation and biological activity. Acylhydrazones are a class of linkers that have been explored in the context of 5-aminopyrazole derivatives. nih.gov These linkers are formed by the condensation of a hydrazine (B178648) derivative with a carbonyl compound. The resulting C=N-N-C=O linkage provides a combination of rigidity and conformational flexibility. Studies on 5-aminopyrazolyl acylhydrazones have shown that modifications to the pyrazole scaffold, such as the presence or absence of a 2-hydroxy-2-phenylethyl chain, can impact the molecule's activity. nih.gov

Rational Design Principles for Modulating Reactivity and Specificity

Rational drug design involves the strategic modification of a lead compound to improve its properties. For pyrazole derivatives, this often involves integrating computational methods like molecular docking with synthetic chemistry. nih.govnih.gov The design of derivatives of this compound would follow several key principles:

Scaffold Decoration: This involves adding a variety of substituents to the pyrazole core to create a library of diverse chemical structures. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance a desired property while maintaining others. nih.gov For example, the hydroxyl group of the ethanol substituent could be replaced with a thiol or an amine to probe the effect on binding to a biological target.

Conformational Restriction: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation, which may lead to higher specificity for a particular target.

Modulation of Physicochemical Properties: Properties like lipophilicity, polarity, and hydrogen bonding capacity can be fine-tuned by adding or modifying functional groups to improve characteristics such as cell permeability.

Correlation of Structural Features with Research Outcomes (e.g., Synthetic Yields, Reaction Selectivity)

The structural features of pyrazole derivatives have a direct impact on the outcomes of chemical syntheses.

Synthetic Yields: The yield of a reaction can be influenced by the electronic nature of the substituents. For example, in some multicomponent reactions to form pyrazole derivatives, the presence of electron-withdrawing groups on aromatic aldehydes led to higher yields (85–90%) compared to electron-donating groups (78–84%). mdpi.com In another study, the synthesis of chiral nitriles from 5-aminopyrazoles showed that while various electron-donating and electron-withdrawing groups on an N1-aromatic ring were well-tolerated, having phenyl or chlorophenyl substituents at the C3 position led to a decrease in product yields. acs.org

The table below provides examples of how structural features correlate with synthetic outcomes for pyrazole derivatives.

Structural Feature Reaction Type Observed Outcome Reference
Electron-withdrawing group on aryl aldehydeMulticomponent reactionHigher synthetic yield (85-90%) mdpi.com
Electron-donating group on aryl aldehydeMulticomponent reactionLower synthetic yield (78-84%) mdpi.com
Phenyl/chlorophenyl group at C3NHC-catalyzed cycloadditionDecreased product yield acs.org
Sterically hindered phenyl group at N1Nucleophilic substitutionIncreased regioselectivity beilstein-journals.org

Role of 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Fused Heterocyclic Systems

The bifunctional nature of 5-aminopyrazoles, possessing a nucleophilic exocyclic amino group and a reactive endocyclic nitrogen, makes them ideal precursors for the construction of fused bicyclic heterocycles, collectively known as pyrazoloazines. beilstein-journals.org The condensation of the 5-aminopyrazole core with various 1,3-bielectrophilic reagents is a primary strategy for synthesizing these important scaffolds. nih.gov

Pyrazolopyridines: The synthesis of the pyrazolo[3,4-b]pyridine ring system is a common application of 5-aminopyrazole derivatives. nih.gov This is typically achieved through condensation reactions with β-dicarbonyl compounds, α,β-unsaturated ketones, or through multicomponent reactions. For instance, the reaction of a 5-aminopyrazole with a 1,3-diketone in a solvent like acetic acid leads to the formation of the pyridine (B92270) ring fused to the pyrazole (B372694) core. beilstein-journals.orgmdpi.com If the diketone is unsymmetrical, a mixture of regioisomers can be formed, with the outcome often depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Multicomponent reactions offer an efficient route to complex pyrazolopyridines. A common approach involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or a β-ketoester. nih.gov These reactions can be catalyzed by various agents, including Lewis acids or even under ultrasonic irradiation to enhance reaction rates and yields. nih.gov

Pyrazolopyrimidines: Pyrazolo[1,5-a]pyrimidines, which are structural isomers of pyrazolopyridines, are another major class of fused heterocycles synthesized from 5-aminopyrazoles. nih.gov These compounds are of significant interest as they are considered purine (B94841) analogues and often exhibit a range of biological activities. nih.govias.ac.in The most prevalent synthetic method is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an enaminone. nih.govresearchgate.net The reaction typically proceeds by the initial attack of the more nucleophilic exocyclic 5-amino group onto one of the electrophilic centers, followed by cyclization involving the endocyclic N1 nitrogen.

The table below summarizes typical reactions of 5-aminopyrazoles leading to pyrazoloazines. While these examples use various substituted 5-aminopyrazoles, they illustrate the general reactivity expected for 5-Amino-1-methyl-1H-pyrazole-3-ethanol.

Fused SystemBielectrophilic ReagentCatalyst/ConditionsProduct TypeRef
Pyrazolo[3,4-b]pyridine1,3-Diketone (e.g., Acetylacetone)Acetic Acid, RefluxSubstituted Pyrazolo[3,4-b]pyridine beilstein-journals.org
Pyrazolo[3,4-b]pyridineAldehyde & Active Methylene CompoundL-proline, Ethanol (B145695), 78 °CHighly Substituted Pyrazolo[3,4-b]pyridine nih.gov
Pyrazolo[1,5-a]pyrimidineβ-Ketoester (e.g., Ethyl Acetoacetate)Acetic Acid, RefluxPyrazolo[1,5-a]pyrimidin-one beilstein-journals.org
Pyrazolo[1,5-a]pyrimidineEnaminoneAqueous Ethanol, Ambient Temp.7-Heteroarylpyrazolo[1,5-a]pyrimidine beilstein-journals.org
Pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazineEthoxycarbonyl isothiocyanateBase (e.g., NaOEt), EthanolThioxo-pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazin-one researchgate.net

This table presents generalized reactions for the 5-aminopyrazole scaffold.

Pyrazolotriazines: The synthesis of pyrazolotriazines from 5-aminopyrazoles involves reactions with reagents that provide the requisite two or three nitrogen atoms for the triazine ring. For example, pyrazolo[1,5-a] beilstein-journals.orgnih.govnih.govtriazines can be prepared by reacting 5-aminopyrazoles with reagents like ethoxycarbonyl isothiocyanate, which first forms an intermediate N-carbetoxythiourea that subsequently cyclizes under basic conditions. researchgate.net Another route to a different isomer, the pyrazolo[3,4-d] beilstein-journals.orgnih.govacs.orgtriazine system, can be achieved through the diazotization of 5-amino-1H-pyrazole-4-carbonitriles. scirp.org

The versatile 5-aminopyrazole scaffold can also be used to construct other fused systems like imidazo[1,2-b]pyrazoles. This transformation can be achieved through intramolecular cyclodehydration of an intermediate formed from the 5-aminopyrazole. For instance, α-hydrazino acids can be condensed with β-ketonitriles to form a 5-aminopyrazole intermediate, which then undergoes cyclization mediated by a coupling agent like 1-ethyl-3-[3-(dimethylamino)propyl] carbodiimide (B86325) hydrochloride (EDCI) to yield the imidazo[1,2-b]pyrazol-2-one core. nih.gov A more direct method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide to regioselectively produce the imidazo[1,2-b]pyrazole library. nih.gov

Furthermore, 5-aminopyrazoles serve as precursors for pyrazolyl-1,2,4-triazines. For example, the reaction of 5-aminopyrazole-1-carbothioamides with various reagents can lead to the formation of pyrazolo[5,1-c] beilstein-journals.orgacs.orgnih.govtriazine derivatives. researchgate.net

Development of Highly Substituted Pyrazole Derivatives

Beyond serving as a precursor to fused systems, the this compound scaffold allows for direct functionalization to create highly substituted monocyclic pyrazole derivatives. The 5-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents. Similarly, the ethanol group at the C3 position offers a reactive handle for further modification, significantly increasing the potential for structural diversity. While specific examples for this exact compound are not prevalent, the general reactivity of the aminopyrazole core is well-established. For instance, the amino group can be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halogens or other functionalities.

Strategies for Introducing Molecular Complexity into Scaffolds

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which enables multi-step strategies to build molecular complexity. The 5-amino group can be used for initial ring-forming reactions, while the 3-ethanol group is carried through and then modified in subsequent steps.

A key strategy involves the transformation of the hydroxyethyl (B10761427) side chain. For example, the oxidation of a hydroxyethyl group on a pyrazole ring to the corresponding carboxylic acid is a known transformation. The electrooxidation of 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode has been shown to produce pyrazole-1-acetic acid in high yield. This conversion from an alcohol to a carboxylic acid dramatically changes the functionality, opening up possibilities for amide bond formation, esterification, or other carboxylic acid-specific reactions. This two-step process—using the aminopyrazole core to build a primary scaffold and then activating the side chain—is a powerful method for introducing complex appendages and building molecules with drug-like properties.

Potential derivatization pathways for the ethanol group include:

Oxidation: Conversion to an aldehyde or carboxylic acid.

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form ethers.

Conversion to a Leaving Group: Transformation of the hydroxyl into a tosylate or mesylate, followed by nucleophilic substitution.

These transformations allow the pyrazole core to be linked to other pharmacophores or functional groups, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Utility in the Construction of Diverse Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. 5-aminopyrazoles are valuable building blocks for this purpose due to their versatile reactivity. nih.gov Solid-phase synthesis methods have been developed specifically for creating libraries of 5-aminopyrazole derivatives. acs.orgacs.org In one approach, a resin-immobilized β-ketoamide is treated with a hydrazine (B178648) and Lawesson's reagent to form the resin-bound 5-aminopyrazole, which is then cleaved to release the product. acs.org This methodology is amenable to combinatorial chemistry, where varying the hydrazine and the initial β-ketoamide components can rapidly generate a large library of diverse pyrazoles.

This compound is well-suited for such library synthesis. The 5-amino group can participate in the core scaffold-forming reactions, while the 3-ethanol group provides a point for diversification. In a combinatorial synthesis workflow, the hydroxyl group would likely require a protecting group during the initial library construction. After the core structures are assembled, this protecting group can be removed, and the exposed hydroxyl can be reacted with a diverse set of reagents (e.g., a library of carboxylic acids for esterification) to create a final library with complexity at multiple positions. This dual functionality makes it a highly attractive scaffold for generating novel chemical entities for biological screening. nih.gov

Advanced Research Topics and Future Directions for 5 Amino 1 Methyl 1h Pyrazole 3 Ethanol

Emerging Synthetic Methodologies and Green Chemistry Integrations

The synthesis of pyrazole (B372694) derivatives is evolving beyond traditional methods, with a strong emphasis on green and sustainable practices. nih.gov These emerging methodologies aim to be efficient, high-yielding, atom-economical, and environmentally benign. nih.gov For a compound like 5-Amino-1-methyl-1H-pyrazole-3-ethanol, this means developing cleaner production routes that minimize waste and hazardous substances.

Key green chemistry integrations include:

Microwave-Assisted Synthesis: The use of microwave irradiation, often in solvent-free conditions, can dramatically shorten reaction times and increase yields for pyrazole synthesis. mdpi.com For instance, the cycloaddition of α,β-unsaturated ketones and tosylhydrazones to form 3,5-disubstituted-1H-pyrazoles has been achieved in high yields with short reaction times under microwave activation. mdpi.com

Solventless Reactions: Conducting reactions without a solvent, or "dry media" synthesis, represents a significant green advancement. tandfonline.com The condensation of diketones and hydrazines can be performed at room temperature in the presence of a catalyst without any solvent, affording pyrazole derivatives in high yields. rsc.org

Eco-Friendly Catalysts and Solvents: Research is focused on replacing hazardous reagents and solvents with greener alternatives. This includes using water or water-ethanol mixtures as solvents and employing recyclable or biodegradable catalysts like L-tyrosine or taurine (B1682933) for multicomponent reactions that produce pyranopyrazole derivatives. nih.govnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Derivatives

Feature Traditional Methods Green Chemistry Approaches Research Finding
Solvent Often uses volatile organic compounds (VOCs) Prefers water, ethanol (B145695), or solvent-free conditions. rsc.orgnih.gov The four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles was successfully performed in water. nih.gov
Energy Source Conventional heating (reflux) Microwave irradiation, ultrasonic radiation. mdpi.comnih.gov Microwave-mediated synthesis of pyrazoles from tosylhydrazones reduced reaction times significantly. mdpi.com
Catalyst Often requires stoichiometric amounts of harsh acids/bases Uses catalytic amounts of recyclable or biodegradable catalysts (e.g., L-tyrosine, taurine). nih.govnih.gov Taurine was shown to be an effective and reusable catalyst for pyrano[2,3-c]pyrazole synthesis. nih.gov
Reaction Time Can be several hours to days Typically minutes to a few hours. mdpi.com High yields of pyrazoles were obtained after short reaction times using microwave activation. mdpi.com
Yield Variable Often high to excellent yields (75-97%). tandfonline.comnih.gov Solventless synthesis using tetrabutylammonium (B224687) bromide achieved yields of 75–86%. tandfonline.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the potential of this compound, researchers are turning to high-throughput screening (HTS) and combinatorial chemistry to create and test vast libraries of its derivatives. chemmethod.com These technologies accelerate the discovery of new compounds with desired properties. imperial.ac.uk

High-Throughput Virtual Screening (HTVS): This computational technique allows for the rapid screening of thousands of pyrazole compounds against a biological target. chemmethod.comchemmethod.com For example, HTVS was used to screen over 12,000 pyrazole compounds to identify potential inhibitors of the CDK8 enzyme, which is implicated in cancer. chemmethod.comchemmethod.com This approach is a cost-effective and efficient alternative to traditional lab screening. chemmethod.com

Combinatorial Synthesis: This involves the systematic and repetitive covalent connection of a set of different "building blocks" to create a large number of compounds. nih.gov Polymer-assisted solution-phase (PASP) synthesis has been used to create large arrays of 1,5-biaryl pyrazoles in a fully automated fashion. acs.org Similarly, automated microreactor systems have been developed to synthesize libraries of pyrazoles via the Knorr reaction, allowing for rapid, sequential analogue synthesis. nih.gov

Table 2: Technologies for Pyrazole Derivative Discovery

Technology Description Application Example Reference
High-Throughput Virtual Screening (HTVS) Computational screening of large compound libraries against a biological target. Identification of nine novel pyrazole-based CDK8 inhibitors from a library of 12,606 compounds. chemmethod.comchemmethod.com
Polymer-Assisted Solution-Phase (PASP) Synthesis Uses a polymer support to facilitate reaction and purification, enabling automated synthesis. Fully automated synthesis of a 192-member library of 1,5-biaryl pyrazoles. acs.org
Automated Microreactor Systems Utilizes microfluidic chips for the sequential, automated synthesis of multiple analogues. Synthesis of pyrazole libraries via the Knorr reaction in a serpentine-etched glass chip. nih.gov
"Catch and Release" Purification A purification strategy used in combinatorial synthesis to isolate the final products with high purity. Incorporated into the PASP synthesis of biaryl pyrazoles to afford library compounds directly in high yield and purity. acs.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of pyrazole synthesis is crucial for optimization. Advanced spectroscopic techniques now allow for the real-time, in-line monitoring of chemical reactions as they occur. rsc.org This provides continuous data on the concentration of reactants, intermediates, and products, offering insights that are impossible to obtain with traditional offline analysis. nih.gov

Key techniques for real-time monitoring include:

Flow NMR Spectroscopy: High-resolution FlowNMR allows for non-invasive reaction monitoring under actual reaction conditions. rsc.org Stopped-flow benchtop NMR systems, composed of commercially available hardware, can acquire quantitative data for reactions that are otherwise difficult to monitor, such as those involving gas evolution or toxic reagents. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In operando FTIR, particularly when coupled with a flow cell, can be used to track the formation and consumption of species by monitoring their unique vibrational bands. acs.org This has been used to elucidate complex reaction mechanisms, such as the synthesis of benzoxazole. acs.org

Raman Spectroscopy: In-line Raman monitoring can also be used to follow the progress of a reaction by identifying an intense signal unique to the product. nih.gov The intensity of this signal is proportional to the product concentration, allowing for quantitative analysis. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Property Prediction: ML algorithms, such as random forest and artificial neural networks, can be trained on existing data to build robust Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models can predict key properties of novel pyrazole-based compounds, such as crystalline density, before they are ever synthesized. researchgate.net This helps prioritize which derivatives of a molecule like this compound are most promising for development.

Retrosynthetic Analysis: AI-powered tools can deconstruct a target molecule into simpler, commercially available starting materials, effectively planning a synthetic route. chemcopilot.com Platforms like IBM's RXN for Chemistry use deep learning models trained on millions of reactions to automatically propose synthesis routes, reducing planning time from weeks to minutes. preprints.org

Reaction Optimization: AI can be integrated with high-throughput screening simulations to predict optimal reaction conditions, enhancing yield and minimizing byproducts. researchgate.net This allows for the in silico optimization of synthesis pathways before any lab work begins. preprints.org

Table 3: AI and Machine Learning Applications in Pyrazole Chemistry

Application AI/ML Tool/Method Function Reference
Property Prediction Random Forest, ANN, SVM Predicts crystalline density and other properties of novel pyrazole-based energetic materials. researchgate.net
Compound Optimization Explainable Machine Learning (X-ML) Provides insights into model decisions to guide structural modifications for desired properties. nih.gov
Retrosynthesis IBM RXN for Chemistry (Transformer Models) Automatically generates synthetic pathways by analyzing the target molecular structure. preprints.org
Formulation Design Schrödinger's Formulation ML Correlates ingredient structure and composition to formulation properties using cheminformatics descriptors. schrodinger.com
Yield Prediction PIXIE (Platform for Interactive Exploration of iterative Ensembles) Visualizes the influence of molecular substructures on predicted reaction yields. nih.gov

Exploration of Novel Reaction Pathways and Mechanisms

The foundational chemistry of pyrazoles continues to be an active area of research, with scientists exploring new reactions and elucidating complex mechanisms to build the pyrazole core. mdpi.com A deeper understanding of these pathways is essential for the regioselective synthesis of complex derivatives of this compound.

Prominent synthetic strategies include:

Cyclocondensation Reactions: The most common method for forming the pyrazole ring involves the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.gov The specific substituents on the reactants influence the mechanism and regioselectivity of the reaction. nih.gov

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl chloride) with an alkene or alkyne. nih.govresearchgate.net This approach offers excellent regioselectivity and is effective for creating multi-substituted pyrazoles under mild conditions. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net These reactions are prized for their atom economy and are increasingly used for the one-pot synthesis of complex pyrazole derivatives. nih.govresearchgate.net

Multi-Disciplinary Research Collaborations

The journey of a compound like this compound from a laboratory curiosity to a functional product is inherently multidisciplinary. The diverse biological activities and applications of pyrazoles necessitate extensive collaboration between experts in different fields. mdpi.comnih.gov

Chemistry and Biology: Synthetic chemists design and create novel pyrazole derivatives, which are then evaluated by biologists and pharmacologists for activity against specific targets, such as enzymes or receptors. nih.govresearchgate.net For example, pyrazole derivatives have been synthesized and tested as antibacterial agents, requiring close collaboration between chemists and microbiologists. researchgate.net

Computational and Medicinal Chemistry: Computational chemists use tools like HTVS and ML to screen virtual libraries and predict the properties of new compounds, guiding the efforts of medicinal chemists. chemmethod.comnih.gov This synergy accelerates the drug discovery process by focusing laboratory resources on the most promising candidates. nih.gov

Materials Science and Engineering: Beyond medicine, pyrazoles are used in materials science. mdpi.com Collaborations between chemists and materials scientists are essential for developing new materials with specific electronic or physical properties.

The advancement of pyrazole chemistry is a collaborative effort. The synthesis of novel derivatives is often driven by a biological or material need, and the evaluation of these new compounds provides feedback that informs the next cycle of design and synthesis. This iterative, cross-disciplinary process is crucial for innovation in the field. rsc.orgnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-Amino-1-methyl-1H-pyrazole-3-ethanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions of pyrazole precursors with ethanolamine derivatives. For example, 4-Amino-1-methylpyrazole can serve as a precursor, where regioselective substitution at the pyrazole ring is achieved under controlled pH (6.5–7.5) and temperature (60–80°C) to introduce the hydroxyl group . Optimization includes using polar aprotic solvents (e.g., DMF) to enhance solubility and catalysts like imidazole to improve yield . Reaction progress should be monitored via TLC or HPLC to ensure intermediate stability.

Basic Research Question

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyrazole ring substitution pattern and ethanol side-chain integration. For instance, the amino group (-NH2_2) shows a singlet at δ 5.8–6.2 ppm, while the hydroxyl (-OH) appears as a broad peak at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Peaks at 3350 cm1^{-1} (N-H stretch) and 1050 cm1^{-1} (C-O stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (m/z 155.1 for C6_6H11_{11}N3_3O) and fragmentation patterns .

Advanced Research Question

Q. How can researchers address regioselectivity challenges during the synthesis of pyrazole-ethanol derivatives?

Methodological Answer: Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) can predict reactive sites on the pyrazole ring by analyzing electron density maps . Experimentally, using bulky protecting groups (e.g., tert-butyldimethylsilyl) on the amino group can direct substitution to the C-3 position. Alternatively, microwave-assisted synthesis at 100°C enhances reaction specificity by reducing side-product formation .

Advanced Research Question

Q. What computational methods are effective in predicting the reactivity and binding interactions of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s oxygen atom often acts as a hydrogen-bond donor, confirmed by Mulliken charge analysis .
  • Molecular Docking : Software like AutoDock Vina can simulate interactions with enzymes (e.g., kinases or cytochrome P450) by analyzing binding affinities and pose clustering. This is critical for rational drug design .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Advanced Research Question

Q. How can contradictory data regarding the biological activity of this compound be resolved?

Methodological Answer:

  • Comparative Structural Analysis : Compare activity profiles with analogs (e.g., 3-Amino-5-isopropyl-1H-pyrazole hydrochloride) to identify structure-activity relationships (SAR). Differences in substituent electronegativity or steric bulk may explain discrepancies .
  • Dose-Response Studies : Conduct assays across a broad concentration range (nM–mM) to detect non-linear effects or off-target interactions .
  • Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Advanced Research Question

Q. What strategies are recommended for analyzing the environmental impact or degradation pathways of this compound?

Methodological Answer:

  • HPLC-MS/MS : Quantify degradation products in simulated environmental conditions (e.g., UV light exposure or aqueous hydrolysis at pH 4–9) .
  • Ecotoxicity Models : Use tools like ECOSAR to predict acute/chronic toxicity to aquatic organisms based on logP and molecular weight .
  • Biodegradation Studies : Employ microbial consortia from soil samples to assess metabolic breakdown pathways via 14^{14}C isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.